![molecular formula C29H32N4O3S B2696496 N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476452-55-8](/img/structure/B2696496.png)
N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like this one, which contain adamantane, triazole, and carboxamide groups, are often studied for their potential biological activities. Adamantane is a diamondoid, a class of compounds known for their stability and unique chemical properties . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms, and they are often used in medicinal chemistry due to their bioisosteric properties . Carboxamides are functional groups that are often found in bioactive compounds .
Synthesis Analysis
The synthesis of such compounds often involves several steps, including the formation of the adamantane core, the introduction of the triazole ring, and the attachment of the carboxamide group . The specific synthesis route would depend on the exact structure of the compound and the starting materials available .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of such a compound would depend on the specific functional groups present and their arrangement within the molecule . For example, the triazole ring might undergo reactions with electrophiles, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound, including its solubility, melting point, and stability, could be determined using various analytical techniques . These properties are important for understanding how the compound behaves in different environments .Scientific Research Applications
Antimicrobial and Anti-Inflammatory Activities
Adamantane derivatives have been extensively studied for their potential in medicinal chemistry, particularly their antimicrobial and anti-inflammatory properties. For instance, a study on novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols highlighted potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as anti-inflammatory activity in animal models (Al-Abdullah et al., 2014). This suggests that compounds structurally related to the target molecule could potentially exhibit similar biological activities.
Materials Science
Adamantane and its derivatives also find applications in materials science, particularly in the synthesis of novel polyamides and polyimides with enhanced thermal stability and mechanical properties. For example, new polyamides containing adamantyl moieties have been developed, showing high glass transition temperatures and significant thermal stability, which are crucial for advanced material applications (Chern et al., 1998). This underscores the potential of adamantane derivatives in creating new materials with desirable physical properties.
Pharmacological Activities
The pharmacological potential of adamantane derivatives extends beyond antimicrobial and anti-inflammatory applications. For instance, adamantane-isothiourea hybrids have been synthesized and evaluated for their in vitro antimicrobial and in vivo hypoglycemic activities, revealing significant therapeutic potential (Al-Wahaibi et al., 2017). This highlights the versatility of adamantane derivatives in pharmacological research, suggesting that compounds like N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide may have unexplored therapeutic applications.
Mechanism of Action
Safety and Hazards
Future Directions
Future research on a compound like this could involve studying its biological activity, optimizing its synthesis, or investigating its potential applications . For example, it might be studied as a potential drug candidate, or it could be used as a building block for the synthesis of more complex molecules .
properties
IUPAC Name |
N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O3S/c1-36-24-9-7-23(8-10-24)33-26(31-32-28(33)37-18-25(34)22-5-3-2-4-6-22)17-30-27(35)29-14-19-11-20(15-29)13-21(12-19)16-29/h2-10,19-21H,11-18H2,1H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYXCKRDCIFCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

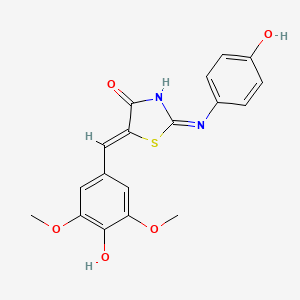
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2696414.png)
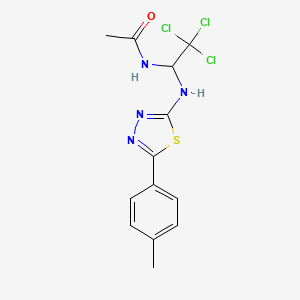

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2696419.png)
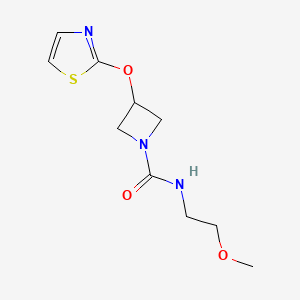
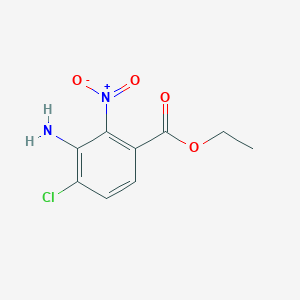
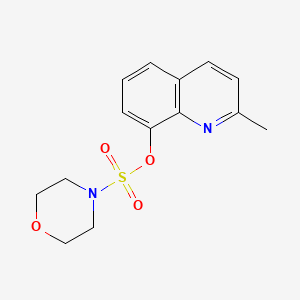
![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2696427.png)

![Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate](/img/structure/B2696431.png)
![2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2696432.png)
![1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2696434.png)
![ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2696436.png)